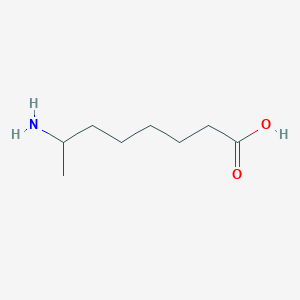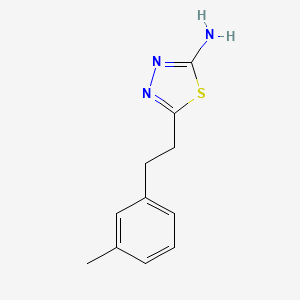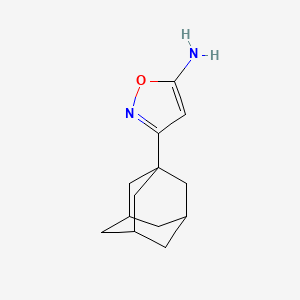
5-Amino-3-(1-adamantyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(1-adamantyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features an adamantyl group, which is a bulky, diamond-like structure, attached to the isoxazole ring. The presence of the adamantyl group imparts unique physical and chemical properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-adamantyl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This method typically employs copper (I) or ruthenium (II) catalysts to facilitate the (3+2) cycloaddition reaction . Another method involves the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal-free catalysts to reduce costs and environmental impact. The use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(1-adamantyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: tert-Butyl nitrite, isoamyl nitrite.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper (I) chloride, gold (III) chloride, ruthenium (II) complexes.
Major Products
Major products formed from these reactions include substituted isoxazoles, oximes, and nitrile oxides. These products can further undergo transformations to yield a variety of biologically active compounds .
Aplicaciones Científicas De Investigación
5-Amino-3-(1-adamantyl)isoxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(1-adamantyl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, certain isoxazole derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells by inducing apoptosis through the activation of caspases and the Fas pathway . Additionally, the compound can modulate the activity of enzymes and receptors involved in inflammatory and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-(tert-butyl)isoxazole: Similar in structure but with a tert-butyl group instead of an adamantyl group.
5-(1-Adamantyl)-4-[(4-hydroxybenzylidene)amino]-3-mercapto-1,2,4-triazole: Contains a triazole ring instead of an isoxazole ring.
Uniqueness
The uniqueness of 5-Amino-3-(1-adamantyl)isoxazole lies in the presence of the adamantyl group, which imparts enhanced stability and lipophilicity to the compound. This makes it more effective in crossing biological membranes and interacting with hydrophobic targets, thereby increasing its potential as a therapeutic agent .
Propiedades
Número CAS |
794566-81-7 |
|---|---|
Fórmula molecular |
C13H18N2O |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-(1-adamantyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C13H18N2O/c14-12-4-11(15-16-12)13-5-8-1-9(6-13)3-10(2-8)7-13/h4,8-10H,1-3,5-7,14H2 |
Clave InChI |
FOQCHKBTOPYOPO-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4=NOC(=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



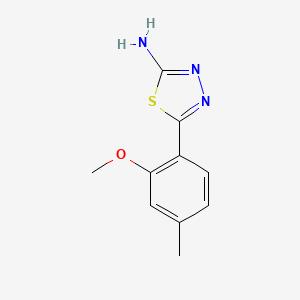
![2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)
![Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate](/img/structure/B15334905.png)
![4-[(Chloromethoxy)methyl]toluene](/img/structure/B15334921.png)
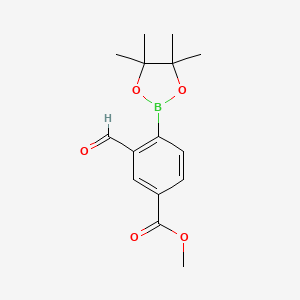

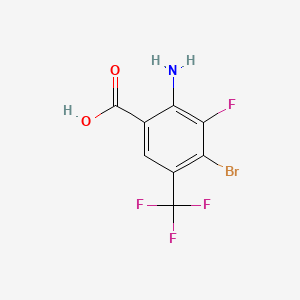
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B15334945.png)
![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)
![Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B15334954.png)
![6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334960.png)
